(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1242267-80-6
VCID: VC0059056
InChI: InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Molecular Formula: C15H25N3O4
Molecular Weight: 311.382

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

CAS No.: 1242267-80-6

Cat. No.: VC0059056

Molecular Formula: C15H25N3O4

Molecular Weight: 311.382

* For research use only. Not for human or veterinary use.

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate - 1242267-80-6

Specification

CAS No. 1242267-80-6
Molecular Formula C15H25N3O4
Molecular Weight 311.382
IUPAC Name ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1
Standard InChI Key KSXCMLBJAMFZEZ-LLVKDONJSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Basic Properties

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chiral organic compound with specific stereochemical configuration at the C2 position of the piperazine ring.

Identification Parameters

ParameterInformation
Chemical Name(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
CAS Registry Number1242267-80-6
Molecular FormulaC₁₅H₂₅N₃O₄
Molecular Weight311.38 g/mol
StereochemistryS-configuration

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior and utility:

  • A piperazine ring core structure

  • A cyano (C≡N) group at position 2

  • Two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms

  • An S-configuration at the stereogenic center (C2)

The presence of the cyano group creates an electrophilic site on the molecule, while the Boc protecting groups provide stability and prevent unwanted reactions at the nitrogen atoms during synthetic procedures.

Physical and Chemical Properties

Physical State and Appearance

Although specific descriptive information is limited in the available sources, pharmaceutical intermediates of this type typically appear as crystalline solids or powders at room temperature .

Chemical Stability and Reactivity

The compound contains reactive functional groups that contribute to its utility in synthetic chemistry:

  • The cyano group can participate in various transformations including hydrolysis, reduction, and nucleophilic additions

  • The Boc protecting groups are stable under basic and neutral conditions but can be selectively removed under acidic conditions

  • The stereogenic center at C2 position maintains its configuration under standard handling conditions

Applications in Research and Drug Development

Pharmaceutical Intermediates

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate serves as an important building block in pharmaceutical research and development:

  • Used as a key intermediate in the synthesis of novel pharmaceutical compounds

  • The cyano group provides a versatile handle for further functionalization

  • The Boc protecting groups allow selective reactions at other positions

  • The defined stereochemistry is crucial for developing compounds with specific biological activities

Medicinal Chemistry Applications

In medicinal chemistry research, this compound contributes to:

  • Development of new drug candidates

  • Structure-activity relationship (SAR) studies

  • Synthesis of compounds with specific pharmacological profiles

  • Generation of chemical libraries for drug discovery programs

Stereochemistry and Related Compounds

Stereoisomers

The compound exists as a specific stereoisomer with the S-configuration. The corresponding R-isomer, (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS: 1242267-78-2), also exists and has distinct chemical properties and potential applications .

Related Piperazine Derivatives

Several structurally related compounds have been reported in the literature, including:

  • Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (non-stereospecific, CAS: 924964-23-8)

  • tert-Butyl 4-cyanopiperazine-1-carboxylate (CAS: 113534-02-4)

These compounds share similar structural elements but differ in their protection patterns or stereochemical configurations, offering complementary properties for various synthetic applications.

SupplierPackage SizePrice (USD)
Acmec100.00 mg646.0
Acmec250.00 mg1296.0

Most suppliers provide the compound with a purity of ≥95%, which is suitable for research and development purposes .

Analytical Considerations

Identification and Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • Optical rotation measurements to verify the stereochemical configuration

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